3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a phenyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde. This reaction typically uses acidic or basic catalysts to facilitate the formation of the pyrazole ring.
Condensation Reactions: Another approach is the condensation of 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide with appropriate aldehydes or ketones under reflux conditions in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production often involves optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or amines from the reduction of the carboxylic acid group.
Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic effects. It has been investigated for anti-inflammatory, analgesic, and antimicrobial properties. Researchers are particularly interested in its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and the development of advanced materials.
Wirkmechanismus
The mechanism of action of 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phenyl and isopropyl groups contribute to its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the isopropyl group, which may affect its binding properties and reactivity.
1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: Lacks the phenyl group, which can influence its chemical behavior and biological activity.
3-phenyl-1-(methyl)-1H-pyrazole-5-carboxylic acid: The methyl group instead of the isopropyl group can alter its steric and electronic properties.
Uniqueness
3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the phenyl and isopropyl groups, which confer distinct steric and electronic characteristics. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
CAS-Nummer |
911067-99-7 |
---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
5-phenyl-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)15-12(13(16)17)8-11(14-15)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
BIZIGKJKZFVXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C(=O)O |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.